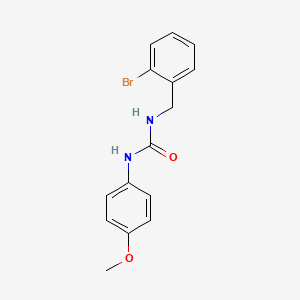
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea, also known as BBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBM is a synthetic compound that belongs to the class of urea derivatives and has been synthesized by several methods.
作用機序
The mechanism of action of N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and inhibiting the expression of cell cycle regulatory proteins. In addition, this compound has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
実験室実験の利点と制限
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and purify, making it a suitable compound for large-scale experiments. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations. Careful handling and monitoring are required when working with this compound to ensure the safety of researchers and the accuracy of experimental results.
将来の方向性
There are several future directions for the study of N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea, including the development of new synthetic methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. The development of new synthetic methods for this compound could lead to the production of more efficient and cost-effective compounds. The investigation of this compound's potential applications in other fields, such as energy storage and catalysis, could lead to the discovery of new functional materials. The elucidation of this compound's mechanism of action could lead to the development of new drugs and therapies for various diseases.
合成法
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea can be synthesized by several methods, including the reaction of 2-bromobenzylamine with 4-methoxyphenyl isocyanate, followed by the addition of urea. Another method involves the reaction of 2-bromobenzaldehyde with 4-methoxyaniline, followed by the addition of urea. The synthesis of this compound is a multistep process that requires careful monitoring and purification to obtain a high yield of the final product.
科学的研究の応用
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea has been studied for its potential applications in several fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes. In agriculture, this compound has been shown to have herbicidal and insecticidal properties. In materials science, this compound has been used as a building block for the synthesis of various functional materials.
特性
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-13-8-6-12(7-9-13)18-15(19)17-10-11-4-2-3-5-14(11)16/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWQEIURBIINMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)


![8-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5418891.png)
![N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5418895.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-methoxyquinoline](/img/structure/B5418902.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)
![N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide](/img/structure/B5418915.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5418926.png)
![(1R*,2R*,6S*,7S*)-4-(1H-indol-7-ylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5418937.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5418949.png)
![2-cyclohexyl-7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5418955.png)
